2-(4-Oxoquinazolin-1(4H)-yl)benzoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H10N2O3 |
|---|---|
Molecular Weight |
266.25 g/mol |
IUPAC Name |
2-(4-oxoquinazolin-1-yl)benzoic acid |
InChI |
InChI=1S/C15H10N2O3/c18-14-10-5-1-3-7-12(10)17(9-16-14)13-8-4-2-6-11(13)15(19)20/h1-9H,(H,19,20) |
InChI Key |
AKCPNKNGQUCJQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N=CN2C3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
Structure Activity Relationship Sar and Molecular Design of 2 4 Oxoquinazolin 1 4h Yl Benzoic Acid Derivatives
Elucidating Key Structural Determinants for Biological Activity
The biological activity of quinazolinone derivatives is intricately linked to their structural features. researchgate.net The core quinazolinone structure is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.govnih.gov Alterations to this fundamental structure, particularly at specific positions, can lead to significant changes in pharmacological effects. nih.gov
The quinazolinone nucleus offers several positions for substitution, with positions 2, 3, 6, and 8 being particularly significant for modulating biological activity. nih.gov Research has shown that the nature and position of substituents on both the benzene (B151609) and pyrimidine (B1678525) rings of the quinazolinone system are critical factors influencing the physicochemical properties and, consequently, the pharmacological profile of the resulting compounds. nih.gov
Position 2: The majority of substitutions on the quinazolinone system that lead to significant pharmacological activities are found at positions 2 and 3. nih.gov For instance, the incorporation of a substituted phenyl or naphthyl ring at position 2 has been a strategy in designing new analogs with antiproliferative activities. mdpi.com Studies have shown that 2-aryl-substituted quinazolines can exhibit moderate antiproliferative potency against various cancer cell lines. mdpi.com Furthermore, the addition of different heterocyclic moieties at position 3 has been suggested to increase activity. nih.gov
Position 3: This position is crucial for introducing diverse functionalities. For example, the synthesis of novel 3-substituted-2-thioxoquinazolin-4(3H)-ones has been explored, with some derivatives showing broad-spectrum antimicrobial activity. nih.gov In some designs, a basic side chain at position 3 has been investigated to determine the optimal structural requirements for biological activity. mdpi.com
Positions 6 and 8: These positions on the benzene ring of the quinazolinone core are also important for activity. nih.gov For instance, the placement of a basic side chain at the C8 position has been explored to identify optimal structural features for biological effects. mdpi.com Modifications at the 6- and 7-positions of the quinazoline (B50416) core have led to the development of multi-kinase inhibitors with effective anti-proliferative activity against several cancer cell lines. mdpi.com
The following table summarizes the impact of substitutions at various positions on the quinazolinone nucleus based on reported research findings.
| Position | Type of Substitution | Observed Biological Effect |
| 2 | Substituted phenyl or naphthyl ring | Antiproliferative activity mdpi.com |
| 2 | Heteroarylthio group | Broad-spectrum antimicrobial activity nih.gov |
| 3 | Heterocyclic moieties | Increased pharmacological activity nih.gov |
| 3 | Substituted-2-thioxo group | Broad-spectrum antimicrobial activity nih.gov |
| 6, 7 | Structural modifications | Multi-kinase inhibition, anti-proliferative activity mdpi.com |
| 8 | Basic side chain | Modulation of biological activity mdpi.com |
The benzoic acid moiety and its point of attachment to the quinazolinone scaffold are critical determinants of biological activity. The carboxyl group of the benzoic acid can play a significant role in the molecule's interaction with biological targets. researchgate.net
The design of quinazolinone N-acetohydrazides as multi-kinase inhibitors highlights the strategic importance of the linker connecting the quinazolinone core to other chemical groups. lincoln.ac.uk In these designs, the quinazolinone moiety occupies the front pocket of the kinase binding site, while a phenyl group at position 2 acts as a spacer. This spacer is then functionalized with a linker that can form key interactions with essential amino acids in the target protein. lincoln.ac.uk
Furthermore, the antiproliferative structure-activity relationships of benzamide-quinazoline derivatives have shown that the linker between the benzamide (B126) and quinazoline moieties is critical for their inhibitory effects. researchgate.net Phenyl-containing linkers were found to enhance the inhibition of certain enzymes, while both alkyl and phenyl-containing linkers were favorable for activity against other targets. researchgate.net This underscores the importance of the linker's chemical nature in directing the molecule's biological activity.
Pharmacophoric Insights for Targeted Biological Interactions
Pharmacophore modeling is a crucial computational tool in drug discovery that helps to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. tandfonline.com For quinazolinone derivatives, this approach has been instrumental in understanding their interactions with various biological targets and in guiding the design of more potent and selective compounds. nih.govtandfonline.com
Identification of Essential Chemical Features for Receptor Binding
Pharmacophore models for quinazolinone derivatives have been developed for various targets, including enzymes like acetylcholinesterase and epidermal growth factor receptor (EGFR). tandfonline.comnih.gov These models typically consist of features such as hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic centers. nih.gov For instance, a validated pharmacophore model for quinazoline-based acetylcholinesterase inhibitors was designated as AAAHR_1, indicating the presence of three hydrogen bond acceptors, one hydrogen bond donor, and one aromatic ring as essential features. tandfonline.comnih.gov
Molecular docking and dynamics simulations further complement pharmacophore models by providing insights into the specific interactions between the quinazolinone derivatives and the amino acid residues within the binding pocket of the target receptor. nih.gov These studies have revealed that hydrogen bonding, hydrophobic interactions, and electrostatic interactions play significant roles in the activity and selectivity of these compounds. nih.gov For example, in the case of EGFR inhibitors, amino acids such as Val31, Lys50, Thr95, Leu149, and Asp160 have been identified as essential for ligand-receptor interactions. nih.gov
The following table outlines the key chemical features and interacting residues identified through pharmacophoric and molecular modeling studies of quinazolinone derivatives.
| Target | Essential Pharmacophoric Features | Key Interacting Amino Acid Residues |
| Acetylcholinesterase | 3 Hydrogen Bond Acceptors, 1 Hydrogen Bond Donor, 1 Aromatic Ring (AAAHR_1) tandfonline.comnih.gov | Not explicitly detailed in the provided context. |
| EGFR | Hydrogen Bond Donors, Hydrogen Bond Acceptors, Aromatic Rings, Hydrophobic Centers nih.gov | Val31, Lys50, Thr95, Leu149, Asp160 nih.gov |
Conformational Analysis and Bioactive Conformations of Quinazolinone Derivatives
The biological activity of a molecule is not only dependent on its chemical structure but also on its three-dimensional shape or conformation. Conformational analysis of quinazolinone derivatives is therefore essential to understand how they adopt a specific shape to bind effectively to their biological target. nih.gov
Computational methods such as 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) and molecular dynamics simulations are employed to study the conformational preferences of these molecules. tandfonline.com 3D-QSAR models provide contour maps that highlight the regions where steric and electrostatic properties of the molecule can be modified to improve activity. nih.gov These models, when consistent with molecular docking and dynamics simulations, offer reliable insights into the bioactive conformation. nih.gov
Molecular dynamics simulations can further elucidate the conformational fluctuations of the ligand within the binding pocket of the receptor, providing a dynamic picture of the binding event. nih.gov The alignment of multiple active quinazolinone derivatives can help in identifying the common spatial arrangement of their pharmacophoric features, which represents the bioactive conformation. For example, the alignment of active compounds within the diazepam-binding pocket of the GABAA receptor has been used to understand their anticonvulsant activity. nih.gov
Rational Design Strategies for Lead Compound Optimization
The insights gained from SAR, pharmacophore modeling, and conformational analysis form the basis for the rational design of new and improved quinazolinone derivatives. nih.gov This process involves the strategic modification of a lead compound to enhance its potency, selectivity, and pharmacokinetic properties. researchgate.netnih.gov
One common strategy is molecular hybridization, where two or more pharmacologically active molecules are combined into a single structure. nih.gov This approach has been used to create quinazolinone-based hybrids with improved pharmacological activity by targeting multiple biological pathways. nih.gov
Another key strategy involves the optimization of substituents at various positions of the quinazolinone ring. researchgate.net For example, systematic SAR studies on PI3K/HDAC dual inhibitors led to the identification of compounds with an alkyl or benzoyl linker that exhibited favorable potencies against both targets. nih.gov Similarly, the introduction of a 4-phenoxy substitution on the quinazoline ring was chosen to maximize affinity towards VEGFR2 by providing a favorable angle for accommodation within the gatekeeper area of the enzyme. mdpi.com
The table below provides examples of rational design strategies applied to optimize quinazolinone-based lead compounds.
| Design Strategy | Target/Goal | Example Modification | Outcome |
| Molecular Hybridization | Improve pharmacological activity | Combining quinazolinone with other active moieties like thiazole, triazole, etc. nih.gov | Enhanced interaction with biological targets like aromatase, COX, etc. nih.gov |
| Linker Optimization | Enhance inhibitory effects | Varying the linker between benzamide and quinazoline moieties. researchgate.net | Phenyl-containing linkers enhanced HDAC1 inhibition; alkyl and phenyl linkers favored PI3Kα inhibition. researchgate.net |
| Substitution for Target Affinity | Maximize affinity for VEGFR2 | Introduction of a 4-phenoxy substitution on the quinazoline ring. mdpi.com | Favorable accommodation in the gatekeeper area of VEGFR2. mdpi.com |
| Scaffold Hopping | Develop novel VEGFR2 inhibitors | Using the quinazoline core to accommodate the hinge region of the target. mdpi.com | Development of a novel series of potential VEGFR2 inhibitors. mdpi.com |
Scaffold Hopping and Bioisosteric Replacements in Quinazolinone Scaffolds
Scaffold hopping and bioisosteric replacement are powerful strategies in drug design aimed at identifying novel chemotypes with improved potency, selectivity, and pharmacokinetic properties while retaining the key pharmacophoric features of a parent molecule.
Scaffold Hopping: This technique involves replacing the central core of a molecule with a functionally equivalent but structurally distinct scaffold. The goal is to access new chemical space, improve properties, and secure novel intellectual property. For the quinazolinone core, which is a fused heterocyclic system, scaffold hopping can involve replacing it with other bicyclic or even monocyclic systems that maintain a similar spatial arrangement of key interaction groups.
Research on quinazolinone analogs has demonstrated the utility of this approach. For instance, in the search for novel tubulin inhibitors, scaffold hopping from a known lead led to the exploration of different heterocyclic A/B ring systems, confirming that the quinazoline moiety was a favorable scaffold compared to others like pyridinyl or purinyl moieties. In another study, a scaffold hopping strategy was employed to move from a known antimycobacterial agent to a new series of 4-aminoquinazolines, which showed potent activity. These examples, while not starting from 2-(4-Oxoquinazolin-1(4H)-yl)benzoic acid itself, validate the quinazolinone system as a robust starting point for such explorations. A hypothetical scaffold hop could involve replacing the quinazolinone core with an isoquinolinone, which has been successfully used to discover new EGFR inhibitors.
Bioisosteric Replacement: Bioisosterism involves substituting one atom or group with another that has similar physical or chemical properties, leading to a new compound that may exhibit similar biological activity. This is a more conservative approach than scaffold hopping and is often used to fine-tune activity, improve metabolic stability, or reduce toxicity.
For the this compound scaffold, several bioisosteric replacements can be envisioned:
Carboxylic Acid Group: The benzoic acid moiety is a key feature. Its carboxyl group can be replaced with other acidic groups known to be bioisosteres, such as tetrazole, hydroxamic acid, or sulfonamide. This can alter the pKa, lipophilicity, and metabolic profile of the molecule.
Quinazolinone Carbonyl: The C4-carbonyl group is a crucial hydrogen bond acceptor. It could be replaced by a thiocarbonyl (C=S) or a sulfonyl (SO₂) group to modulate its hydrogen bonding capacity and electronic properties.
Ring Nitrogen Atoms: The nitrogen atoms in the pyrimidine ring could be repositioned, leading to isomers like quinoxalinones or cinnolinones.
Aromatic Rings: The benzene rings could be replaced with heteroaromatic rings like pyridine, thiophene, or pyrazole (B372694) to introduce new hydrogen bonding possibilities and alter the molecule's polarity and solubility.
A study on relatedtriazino[2,3-c]quinazolines demonstrated a successful bioisosteric replacement of a carbon atom with a sulfur atom, leading to compounds with significant anti-inflammatory activity. Similarly, research on 2-mercaptoquinazolin-4(3H)-one derivatives showed that modifications at the 2-position significantly influenced inhibitory activity against human carbonic anhydrase (hCA) isoforms. The structure-activity relationship (SAR) from these analogs provides valuable insights. For example, the introduction of different substituted phenyl groups at the 2-position of the quinazolinone ring dramatically alters inhibitory potency against various hCA isoforms, as detailed in the table below.
| Compound | Substituent on Phenyl Ring | hCA IX Inhibition KI (nM) | hCA XII Inhibition KI (nM) |
|---|---|---|---|
| 2 | H | 40.7 | 8.0 |
| 3 | 4-OCH3 | 51.5 | 15.4 |
| 4 | 4-Cl | 13.0 | 10.8 |
| 5 | 4-F | 34.1 | 12.1 |
| 6 | 4-CH3 | 25.1 | 13.9 |
This data illustrates that small electronic and steric changes, classic bioisosteric modifications, can lead to significant differences in biological activity and selectivity.
Computational Chemistry and Molecular Modeling in Quinazolinone Research
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics
Development of Predictive Models for Biological Activity of Quinazolinone Derivatives
A key application of computational chemistry in drug discovery is the development of predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, which correlate the chemical structure of compounds with their biological activity. rsc.org These models are instrumental in understanding the structural requirements for a desired pharmacological effect and in predicting the activity of newly designed compounds.
Several studies have focused on developing robust QSAR models for various biological activities of quinazolinone derivatives. For instance, a study on quinazoline-4(3H)-ones with anticonvulsant activity resulted in a highly predictive QSAR model. researchgate.netufv.br The model, developed using a genetic function algorithm, demonstrated good statistical significance with a determination coefficient (R²) of 0.899 and a leave-one-out cross-validated determination coefficient (Q²) of 0.866. researchgate.netufv.br This model indicated that the anticonvulsant activity was influenced by descriptors such as the Broto-Moreau autocorrelation and the largest absolute eigenvalue of the Burden matrix, which are related to the molecule's topology and electronic properties. researchgate.netufv.br
Similarly, 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to a series of quinazolinone derivatives targeting Matrix Metalloproteinase-13 (MMP-13), an enzyme implicated in osteoarthritis. nih.gov The developed CoMFA and CoMSIA models showed high predictive power, with r² values of 0.992 and q² values of 0.646 and 0.704, respectively. nih.gov The contour maps generated from these models revealed that electrostatic, hydrophobic, and hydrogen bond acceptor fields are crucial for the inhibitory activity of these compounds against MMP-13. nih.gov Based on these models, novel quinazolinone derivatives with potentially enhanced activity were designed. nih.gov
Furthermore, 2D-QSAR models have been developed for quinazolinone and quinazoline (B50416) derivatives as agents against Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.gov These models have helped in identifying key structural features that contribute to their trypanocidal activity, providing a foundation for the design of more effective therapies. nih.gov In the realm of cancer research, QSAR models have been developed for quinazolinone derivatives targeting the epidermal growth factor receptor (EGFR). nih.gov These models, with good predictive capabilities (R² = 0.745, R²_test = 0.941), have guided the design of new molecules with enhanced inhibitory activity against lung cancer cell lines by suggesting modifications at the N-3 and C-6 positions of the quinazoline ring. nih.gov
Another study focused on designing quinazolinone derivatives containing hydrazone structures as potential antitumor agents. rsc.org A 3D-QSAR model was constructed using CoMFA to elucidate the structure-activity relationship, which can guide future structural modifications to develop more potent antitumor compounds. rsc.org
| Biological Activity | Model Type | Key Statistical Parameters | Important Descriptors/Fields | Reference |
|---|---|---|---|---|
| Anticonvulsant | 2D-QSAR | R² = 0.899, Q² = 0.866, R²pred = 0.7406 | ATS2v, VE2_DZv, SpMax6_Bhm, RDF45i | researchgate.netufv.br |
| MMP-13 Inhibition | 3D-QSAR (CoMFA/CoMSIA) | q² = 0.646/0.704, r² = 0.992/0.992, Rpred² = 0.829/0.839 | Electrostatic, Hydrophobic, H-bond acceptor fields | nih.gov |
| Anti-Trypanosoma cruzi | 2D-QSAR | Data not specified in abstract | Physicochemical properties | nih.gov |
| Anticancer (EGFR inhibition) | 2D-QSAR | R² = 0.745, R²_test = 0.941, Q²_cv = 0.669 | Modifications at N-3 and C-6 positions | nih.gov |
| Antitumor | 3D-QSAR (CoMFA) | Good predictive model | Structural units influencing bioactivity | rsc.org |
Virtual Screening for Identification of Novel Quinazolinone Scaffolds
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. researchgate.net This method is cost-effective and time-efficient compared to high-throughput screening.
Fragment-based screening, a type of virtual screening, has been employed to discover new quinazolinone-based inhibitors of inositol (B14025) hexakisphosphate kinase (IP6K). nih.gov This approach led to the identification of compounds with submicromolar potency and interesting selectivity for the IP6K1 isoform over the closely related IP6K2 and IP6K3 isoforms. nih.gov Molecular docking studies were instrumental in understanding the structure-activity relationships around the quinazolinone core. nih.gov
In another study, a series of novel quinazolinone derivatives were synthesized and evaluated as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. researchgate.net In silico docking studies were performed to investigate the binding interactions of these compounds with the active site of acetylcholinesterase (AChE), which helped in identifying promising candidates. researchgate.net
Structure-based virtual screening has also been successfully used to identify a novel class of inhibitors for insect chitinase (B1577495) (OfChi-h) from Ostrinia furnacalis, a promising target for the development of green pesticides. acs.orgnih.gov This approach led to the discovery of a triazolo-quinazolinone scaffold as a potent inhibitor of OfChi-h. acs.orgnih.gov The identified compounds showed significant insecticidal activity. acs.orgnih.gov
Furthermore, virtual screening has been utilized to identify hit compounds from chemical libraries for the inhibition of JAK2, a target in multiple processes associated with tumor growth. medchemexpress.com This led to the synthesis of diverse C-1 substituted quinazoline derivatives as potent and selective JAK2 inhibitors. medchemexpress.com In the fight against tuberculosis, virtual screening of novel quinazolinone derivatives was conducted to find potential candidates against dual targets, Pks-13 esterase and DNA gyrase, in Mycobacterium tuberculosis. researchgate.net This resulted in the identification of a compound with a significant binding affinity for both targets. researchgate.net
| Target | Screening Method | Identified Scaffold/Derivative | Therapeutic Area | Reference |
|---|---|---|---|---|
| Inositol Hexakisphosphate Kinase (IP6K) | Fragment-based screening, Molecular docking | Quinazolinone-based inhibitors | Metabolic diseases, Neurological disorders | nih.gov |
| Acetylcholinesterase (AChE) | In silico docking | Novel quinazolinone derivatives | Alzheimer's disease | researchgate.net |
| Insect Chitinase (OfChi-h) | Structure-based virtual screening | Triazolo-quinazolinone scaffold | Pesticides | acs.orgnih.gov |
| JAK2 | Virtual screening (SurflexDock) | C-1 substituted quinazoline derivatives | Cancer | medchemexpress.com |
| Pks-13 esterase and DNA gyrase (M. tuberculosis) | Virtual screening (AUTODOCK vina) | Quinazolin-4(3H)-one derivatives | Tuberculosis | researchgate.net |
Preclinical Biological Evaluation: Mechanistic Dissection and Target Characterization of 2 4 Oxoquinazolin 1 4h Yl Benzoic Acid Derivatives
Investigation of Molecular Mechanisms of Action in Disease Models
The molecular interactions and mechanisms by which these quinazolinone derivatives exert their effects are critical to understanding their therapeutic potential. This section examines their activity in various disease models, with a focus on enzyme inhibition and receptor modulation.
Enzyme Inhibition Studies
Derivatives of 2-(4-Oxoquinazolin-1(4H)-yl)benzoic acid have been investigated for their ability to inhibit a range of enzymes implicated in disease, particularly in cancer.
Kinase Inhibition:
While specific studies on this compound derivatives targeting p38α MAPK, PARP10, EGFR, and Cdk4 are not extensively detailed in the provided results, the broader class of quinazolinone-containing compounds has shown significant activity against various kinases. For instance, certain 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivatives have been found to inhibit the ALK/PI3K/AKT signaling pathway. nih.gov This suggests that the quinazolinone scaffold is a viable starting point for developing potent kinase inhibitors.
HDAC Inhibition:
Benzoic acid derivatives have been identified as potential inhibitors of histone deacetylases (HDACs), which are key regulators of gene expression and are often dysregulated in cancer. nih.gov Studies have shown that the number of free hydroxyl groups on the benzoic acid moiety can influence HDAC inhibitory activity, with dihydroxybenzoic acid showing better inhibition than monohydroxy derivatives. nih.gov This principle could be applied to the design of this compound derivatives to enhance their HDAC inhibitory potential.
PARP10 Inhibition:
Research into related heterocyclic compounds has identified potent inhibitors of poly(ADP-ribose) polymerase 10 (PARP10), a mono-ADP-ribosyltransferase. For example, 2,3-dihydrophthalazine-1,4-dione derivatives have emerged as potent PARP10 inhibitors, with IC50 values in the nanomolar range. nih.gov These findings provide a basis for designing this compound derivatives that could selectively target PARP10.
Receptor Modulation and Agonist/Antagonist Profiling
The interaction of these compounds with cellular receptors is another important aspect of their mechanism of action.
GABA-A Receptor Modulation:
The γ-aminobutyric acid type A (GABA-A) receptor is a major inhibitory neurotransmitter receptor in the central nervous system and a target for various drugs. nih.govunifi.it While direct studies on this compound derivatives are not specified, related pyrazolo[1,5-a]quinazoline derivatives have been synthesized and evaluated as GABA-A receptor modulators. unifi.itnih.gov These studies often involve assessing the displacement of radiolabeled ligands and using electrophysiological techniques on recombinant receptors to determine if the compounds act as agonists, antagonists, or allosteric modulators. nih.govnih.gov Phenolic compounds, including flavonoids, have also been explored as modulators of the GABA-A receptor. mdpi.com
Cellular Pathway Analysis and Phenotypic Effects
Understanding how these compounds affect cellular processes such as proliferation, survival, and death is crucial for evaluating their therapeutic potential, particularly in oncology.
Effects on Cell Proliferation and Viability in Cancer Cell Lines
The cytotoxic and anti-proliferative effects of this compound derivatives have been assessed in various cancer cell lines.
MCF-7 and A549 Cell Lines:
Numerous studies have evaluated the in vitro anticancer activity of quinazolinone and benzoic acid derivatives against human cancer cell lines, including the breast cancer cell line MCF-7 and the lung cancer cell line A549. For example, certain 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrids have demonstrated anticancer activity against MCF-7 cells. preprints.org Similarly, some 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivatives have shown potent antiproliferative activity against A549 cells, with IC50 values in the sub-micromolar range. nih.gov Other benzoic acid derivatives have also been shown to inhibit the proliferation of A549 cells in a dose- and time-dependent manner. nih.govtubitak.gov.tr
The following table summarizes the anti-proliferative activity of some related compounds on these cell lines:
| Compound Class | Cell Line | IC50 Value | Reference |
| 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivatives | A549 | 0.44 µM | nih.gov |
| 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrids | MCF-7 | 15.6 µM | preprints.org |
| 4H-benzo[d] nih.govpreprints.orgoxazines | MCF-7 | 0.30 to 157.4 µM | nih.gov |
| 2,4-disubstituted benzo[g]quinoxaline (B1338093) derivatives | MCF-7 | Good cytotoxicity | mdpi.com |
Cell Cycle Progression and Apoptosis Induction Studies
A key mechanism of anticancer agents is their ability to interfere with the cell cycle and induce programmed cell death (apoptosis).
Studies on related quinazolinone derivatives have shown that they can induce cell cycle arrest and apoptosis. For example, one compound was found to induce G1-phase arrest in A549 cells. nih.gov Other benzoic acid derivatives have been shown to cause cell cycle arrest at the G2/M phase. nih.gov The induction of apoptosis is often confirmed by observing morphological changes, DNA fragmentation, and the activation of caspases. nih.govnih.gov For instance, some compounds have been shown to increase the percentage of apoptotic cells, disrupt the mitochondrial membrane potential, and affect the expression of apoptosis-related proteins like Bax and Bcl2. nih.govmdpi.com
Target Engagement Assays
Confirming that a compound binds to its intended target within a cell is a critical step in drug development.
Cellular Thermal Shift Assay (CETSA):
The Cellular Thermal Shift Assay (CETSA) is a powerful technique used to verify drug-target engagement in a cellular context. nih.govnih.gov This method is based on the principle that the binding of a drug to its target protein increases the protein's thermal stability. nih.gov While specific CETSA data for this compound derivatives is not available in the provided results, this assay represents a key method for validating the direct interaction of these compounds with their putative targets, such as kinases or HDACs, within intact cells. nih.govnih.gov
Evaluation in Relevant Biological Systems (In Vitro and In Vivo Models)
The preclinical assessment of this compound derivatives has unveiled a diverse range of biological activities. These evaluations, conducted in various laboratory models, are crucial for identifying promising lead compounds for further development.
Antimicrobial Activity against Pathogenic Strains (e.g., Staphylococcus aureus, Mycobacterium tuberculosis)
Derivatives of 4-oxoquinazolin-3(4H)-yl)benzoic acid and its corresponding benzamides have demonstrated significant antibacterial efficacy, particularly against Staphylococcus aureus, including multidrug-resistant strains. nih.gov In a primary screening against the ESKAP pathogen panel and pathogenic mycobacteria, several compounds exhibited selective and potent inhibitory action against S. aureus with Minimum Inhibitory Concentrations (MICs) ranging from 0.25 to 0.5 µg/mL. nih.gov
Notably, compound 6'a not only showed potent activity against multiple clinical isolates of multi-drug resistant S. aureus but also acted in a concentration-dependent bactericidal manner and exhibited synergy with existing FDA-approved drugs. nih.gov All tested compounds in this study were found to be non-toxic to Vero cells, indicating a favorable selectivity index. nih.gov
Another study synthesized a series of N-(substituted)-2-[4-oxo-2-phenylquinazolin-3(4H)-yl] acetohydrazide derivatives and evaluated their antimicrobial properties. researchgate.net The results indicated that the presence of a Schiff base nucleus in these compounds could contribute to their antibacterial and antifungal activities. researchgate.net Specifically, the compound with a chlorine group at the para position showed notable antibacterial activity. researchgate.net
**Table 1: Antimicrobial Activity of 4-oxoquinazolin-3(4H)-yl)benzoic acid Derivatives against *Staphylococcus aureus***
| Compound | MIC (µg/mL) | Selectivity Index (SI) against Vero cells | Notes |
|---|---|---|---|
| 4a | 0.25-0.5 | >10 | Selective and potent inhibitory activity. nih.gov |
| 4b | 0.25-0.5 | >10 | Selective and potent inhibitory activity. nih.gov |
| 6'a | 0.25-0.5 | >40 | Potent against multi-drug resistant S. aureus, bactericidal, and synergistic with other antibiotics. nih.gov |
| 6'b | 0.25-0.5 | >10 | Selective and potent inhibitory activity. nih.gov |
| 6'h | 0.25-0.5 | >10 | Selective and potent inhibitory activity. nih.gov |
| 6'i | 0.25-0.5 | >10 | Selective and potent inhibitory activity. nih.gov |
| 6'j | 0.25-0.5 | >10 | Selective and potent inhibitory activity. nih.gov |
Anti-inflammatory and Immunomodulatory Effects
The anti-inflammatory potential of quinazolinone derivatives has been a significant area of investigation. A study focusing on 1,4-dihydroquinazolin-3(2H)-yl benzamide (B126) derivatives reported the synthesis of a series of compounds with anti-inflammatory and analgesic properties. nih.gov Several of these compounds exhibited potent in vitro COX-2 inhibitory activity, with IC50 values ranging from 0.04 to 0.07 μM, comparable to the reference drug celecoxib. nih.gov In in vivo models, some of these derivatives showed superior edema inhibition compared to diclofenac (B195802) sodium. nih.gov
Another research effort synthesized esters from 4-(2-methyl-4-oxoquinazolin-3(4H)-yl) benzoic acid and evaluated their biological activities. researchgate.net While some of these esters showed broad-spectrum antibacterial activity, their anti-inflammatory effects were found to be insignificant. researchgate.net
The immunomodulatory activities of compounds containing the 1,2,4-oxadiazole (B8745197) ring, which can be related to quinazolinone structures, have also been explored. nih.gov One study demonstrated that a 1,2,4-oxadiazole derivative could polarize tumor-associated macrophages to an M1 phenotype, suggesting an immunotherapeutic potential by activating an anti-tumoral response. nih.gov
Table 2: Anti-inflammatory Activity of 1,4-Dihydroquinazolin-3(2H)-yl Benzamide Derivatives
| Compound | In Vitro COX-2 Inhibition (IC50 µM) | In Vivo Edema Inhibition (%) |
|---|---|---|
| 4b | 0.04-0.07 | 38.1 - 54.1 |
| 4c | Not specified | 38.1 - 54.1 |
| 4d | 0.04-0.07 | Not specified |
| 4e | Not specified | 38.1 - 54.1 |
| 4f | Not specified | 38.1 - 54.1 |
| 4h | 0.04-0.07 | Not specified |
| 4l | 0.04-0.07 | Not specified |
| 4m | Not specified | 38.1 - 54.1 |
| 4n | 0.04-0.07 | Not specified |
| 4o | 0.04-0.07 | 38.1 - 54.1 |
| Celecoxib (Reference) | 0.049 | Not specified |
| Diclofenac Sodium (Reference) | Not applicable | 37.8 |
Anticonvulsant and Central Nervous System Activity
The quinazolinone core is a key feature in several compounds with central nervous system activity, including some with anticonvulsant properties. Research into quinazolin-4(3H)-one derivatives has identified them as an important class of compounds with anticonvulsant and CNS depressant activities. mdpi.com The well-known, albeit controversial, sedative-hypnotic methaqualone is a quinazolin-4(3H)-one derivative. mdpi.com
A study on N-[(2,4-dichlorophenyl) methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl) acetamide (B32628) revealed a pronounced anticonvulsant effect in various animal models of seizures, including those induced by pentylenetetrazole, picrotoxin, strychnine, and caffeine. csfarmacie.cz The mechanism of action is suggested to involve GABA-ergic, glycinergic, and adenosinergic systems. csfarmacie.cz
Furthermore, a series of isatin-based derivatives, which can be structurally related to the quinazolinone framework, were synthesized and showed significant anti-seizure activity in both maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) models in mice, with a high safety profile. nih.gov
Table 3: Anticonvulsant Activity of N-[(2,4-dichlorophenyl) methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl) acetamide
| Seizure Model | Effect | Implied Mechanism |
|---|---|---|
| Pentylenetetrazole-induced | Reduced mortality | GABA-ergic |
| Picrotoxin-induced | Reduced mortality | GABA-ergic |
| Strychnine-induced | Reduced mortality | Glycinergic |
| Caffeine-induced | Reduced mortality | Adenosinergic |
| Thiosemicarbazide-induced | No reduction in mortality | - |
Antimalarial Activity of Quinazolinone-2-carboxamide Derivatives
A significant breakthrough in the search for new antimalarial agents came from the discovery of quinazolinone-2-carboxamide derivatives. nih.govacs.orgmmv.org A phenotypic high-throughput screen identified this scaffold as a novel antimalarial agent. nih.govacs.orgmmv.org
Subsequent structure-activity relationship (SAR) studies led to the identification of a potent inhibitor, 19f , which was 95-fold more potent than the initial hit compound. nih.govacs.orgmmv.org This compound was active against laboratory-resistant strains of malaria and demonstrated a fast in vitro killing profile. nih.govacs.orgmmv.org Furthermore, it showed dose-dependent in vivo activity in a murine model of human malaria. nih.govacs.orgmmv.org The synthesis of these derivatives involved a multi-step process, including the condensation of anthranilic acids with ethyl cyanoformate to form the quinazolinone core. acs.org
Table 4: Antimalarial Activity of Quinazolinone-2-carboxamide Derivative 19f
| Parameter | Observation |
|---|---|
| Potency Improvement | 95-fold more potent than the original hit compound. nih.govacs.orgmmv.org |
| Activity against Resistant Strains | Active against laboratory-resistant strains of malaria. nih.govacs.orgmmv.org |
| In Vitro Killing Profile | Fast killing profile. nih.govacs.orgmmv.org |
| In Vivo Activity | Dose-dependent activity in a murine model of human malaria. nih.govacs.orgmmv.org |
Future Research Directions and Translational Perspectives for 2 4 Oxoquinazolin 1 4h Yl Benzoic Acid
Emerging Opportunities in Quinazolinone-Based Drug Discovery and Development
The inherent versatility of the quinazolinone core presents a wealth of opportunities for drug discovery. mdpi.com The ability to modify the scaffold at various positions allows for the generation of diverse chemical libraries with a wide range of pharmacological activities. rsc.orgmdpi.com This structural flexibility is a key driver for the continued exploration of quinazolinone derivatives in search of new and improved therapeutic agents. mdpi.commdpi.com
One of the most promising avenues is the application of molecular hybridization. This strategy involves combining the quinazolinone pharmacophore with other biologically active moieties to create hybrid molecules with potentially synergistic or multi-faceted activities. rsc.org This approach aims to develop single molecules that can interact with multiple biological targets, which could be particularly beneficial in treating complex diseases like cancer. rsc.orgresearchgate.net For instance, the combination of quinazolinone with a chalcone (B49325) moiety has been investigated for its potential anticancer effects. mdpi.com
Furthermore, the development of quinazolinone-based compounds as fluorescent probes and for bioimaging is a rapidly growing area of interest. researchgate.net Certain quinazolinone derivatives exhibit favorable luminescence properties, coupled with good biocompatibility and low toxicity, making them ideal candidates for diagnostic and imaging applications. researchgate.net
Synergistic Integration of Computational and Experimental Methodologies for Accelerated Drug Design
The convergence of computational and experimental techniques is revolutionizing the field of drug discovery, and the development of quinazolinone-based therapeutics is no exception. In silico methods, such as molecular docking and virtual screening, are instrumental in identifying promising lead compounds and predicting their binding affinities to specific biological targets. mdpi.comnih.gov These computational approaches significantly accelerate the initial stages of drug design by narrowing down the number of candidates for synthesis and experimental validation. mdpi.com
For example, virtual screening has been successfully employed to identify quinazolinone benzoates as potential anti-tuberculosis agents. mdpi.com Similarly, molecular docking studies have provided valuable insights into the structure-activity relationships (SAR) of quinazolinone derivatives, guiding the design of more potent and selective inhibitors. mdpi.comnih.gov The integration of these computational predictions with experimental data from techniques like X-ray crystallography and NMR spectroscopy allows for a more rational and efficient drug design process. This synergistic approach, combining theoretical calculations with empirical evidence, is crucial for optimizing the therapeutic potential of quinazolinone-based compounds. nih.gov
Development of Highly Selective and Multi-Targeted Agents from the Quinazolinone Scaffold
A significant focus of current research is the development of quinazolinone derivatives that exhibit high selectivity for their intended biological targets. This is crucial for minimizing off-target effects and improving the safety profile of potential drug candidates. The structural adaptability of the quinazolinone scaffold allows for fine-tuning of substituent groups to achieve desired selectivity. nih.gov
Conversely, the development of multi-targeted agents from the quinazolinone framework is another promising strategy, particularly for complex diseases like cancer where multiple signaling pathways are often dysregulated. researchgate.netnih.gov A single molecule capable of modulating several targets can offer advantages in terms of pharmacokinetic and pharmacodynamic properties compared to combination therapies. researchgate.net For instance, quinazoline (B50416) derivatives have been designed to act as dual inhibitors of key enzymes involved in cancer progression, such as EGFR and VEGFR-2. nih.gov This multi-targeting approach can potentially lead to more effective treatments and reduce the likelihood of drug resistance. researchgate.net
| Drug Target | Quinazolinone Derivative Type | Therapeutic Goal |
| EGFR/VEGFR-2 | S-alkylated quinazolin-4(3H)-ones | Dual inhibition for anticancer activity nih.gov |
| PI3K | 6-(pyridin-3-yl) quinazolin-4(3H)-one derivatives | Inhibition of a key cancer signaling pathway nih.gov |
| Microtubules, EGFR, VEGFR-2, PDGFR-β | Substituted quinazolines | Multi-target inhibition for antiglioma and anti-angiogenic effects nih.gov |
Exploration of Novel Biological Targets and Therapeutic Areas for Quinazolinone Derivatives
While quinazolinones have been extensively studied for their anticancer properties, there is a growing interest in exploring their potential against a broader range of diseases. mdpi.com The diverse pharmacological activities reported for this class of compounds, including antimicrobial, anti-inflammatory, and anticonvulsant effects, suggest that their therapeutic applications could extend beyond oncology. mdpi.comrsc.org
Recent studies have identified novel biological targets for quinazolinone derivatives. For example, certain derivatives have been found to inhibit the splicing of fungal group II introns, highlighting their potential as novel antifungal agents. acs.org Additionally, the investigation of quinazolinone-based compounds as inhibitors of enzymes like casein kinase 2 (CSNK2) is opening up new avenues for antiviral therapies. nih.gov The exploration of these new biological targets and therapeutic areas is crucial for unlocking the full potential of the quinazolinone scaffold in medicine.
The continued investigation into the synthesis of novel quinazolinone derivatives, coupled with the exploration of their mechanisms of action, will undoubtedly lead to the discovery of new therapeutic agents for a variety of diseases. mdpi.comnih.govacs.org
Q & A
Q. What are the optimized synthetic routes for 2-(4-oxoquinazolin-1(4H)-yl)benzoic acid?
The compound is typically synthesized via multi-step organic reactions. A common approach involves coupling quinazolin-4-one derivatives with benzoic acid precursors under controlled conditions. For example, details a synthesis scheme for a structurally similar compound, 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid, using condensation reactions and acid catalysis. Key parameters include solvent choice (e.g., DMF or THF), temperature control (60–100°C), and purification via silica gel chromatography .
Q. How is the purity and structural integrity of this compound validated?
Characterization relies on spectroscopic techniques:
- NMR : H and C NMR identify proton environments and carbon frameworks (e.g., aromatic protons at δ 7.5–8.5 ppm, carbonyl carbons at δ 165–170 ppm) .
- FT-IR : Confirms functional groups (e.g., C=O stretch at ~1680–1700 cm, carboxylic acid O-H stretch at 2500–3300 cm) .
- Elemental analysis : Validates empirical formula accuracy (±0.3% deviation) .
Q. What solvents and reaction conditions are critical for stabilizing this compound during synthesis?
Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility, while inert atmospheres (N/Ar) prevent oxidation. Reaction temperatures are kept below 100°C to avoid decomposition, as noted in for related quinazoline-metal complexes .
Advanced Research Questions
Q. How does this compound interact with transition metals, and what are the implications?
The compound acts as a bidentate ligand , coordinating metal ions (e.g., Co, Ni, Cu) via its carbonyl oxygen and nitrogen atoms. reports mononuclear complexes of the type [ML(HO)], where magnetic susceptibility and UV-Vis data confirm octahedral geometries. These complexes show potential in catalysis or materials science .
Q. What computational methods are used to predict its bioactivity (e.g., enzyme inhibition)?
Molecular docking (AutoDock Vina) and dynamics simulations evaluate binding affinities to target proteins. For instance, highlights a derivative, (E)-3-(2-(4-cyanostyryl)-4-oxoquinazolin-3(4H)-yl)benzoic acid, with strong binding to PBP2a (-9.1 kcal/mol), a key MRSA protein. Pharmacokinetic analyses (ADMET) further assess drug-likeness .
Q. How do structural modifications (e.g., nitro or styryl groups) alter its biological activity?
Substituents at the quinazoline ring significantly impact bioactivity:
- Nitro groups (e.g., in ) enhance cytotoxicity against cancer cells (e.g., Hela) but require balancing with safety profiles for normal cells (e.g., WISH amniotic cells) .
- Styryl groups improve binding to NMDA receptors, as seen in non-competitive inhibitors like CP-465,022, which modulate neuroprotective pathways .
Q. What are the degradation pathways and transformation products of this compound in environmental systems?
identifies microbial transformation products in wetland systems, including methyl esters (e.g., TP281) and di-oxo derivatives (TP283). LC-MS and fragmentation patterns (m/z 267–283) reveal oxidation and esterification as dominant pathways .
Methodological Considerations
- Contradictions in data : Variations in NMR shifts (e.g., δ 160–168 ppm for carbonyl carbons in vs. 165–170 ppm in ) may arise from solvent effects or protonation states. Cross-validate with multiple techniques .
- Safety protocols : The compound’s derivatives may exhibit acute toxicity (H302) or skin irritation (H315). Follow SDS guidelines () for handling, including PPE and emergency rinsing protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
